4-(7-methoxy-1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-yl)-6-(2-methylprop-2-enoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c1-13(2)12-25-15-7-8-18-16(10-15)17(11-21(23)26-18)20-9-14-5-4-6-19(24-3)22(14)27-20/h4-11H,1,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRLGDUKJNNEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(7-methoxy-1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one , a derivative of chromenone, has garnered attention in recent years for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of flavonoids, characterized by a chromenone backbone with additional functional groups that enhance its biological properties. The presence of a methoxy group and a benzofuran moiety is crucial for its activity.
Antioxidant Activity
Research indicates that flavonoids exhibit significant antioxidant properties, which are essential for combating oxidative stress in biological systems. The compound's structure suggests it may scavenge free radicals effectively.
Anticancer Properties
Several studies have investigated the anticancer potential of chromenone derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Chromenone Derivative A | MCF-7 (Breast Cancer) | 12.5 | Apoptosis Induction |
| Chromenone Derivative B | HCT116 (Colon Cancer) | 15.0 | Cell Cycle Arrest |
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Certain kinases involved in cell signaling pathways are inhibited, leading to reduced cell proliferation.
- Modulation of Gene Expression : The compound may influence the expression of genes associated with apoptosis and inflammation.
- Interaction with Cellular Receptors : Binding to specific receptors can trigger downstream signaling pathways that promote beneficial effects.
Case Studies
A notable case study involved the evaluation of this compound in vitro against human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 10 µM.
Another study focused on its anti-inflammatory properties, where it was tested on LPS-induced macrophages. The findings revealed a marked decrease in TNF-alpha and IL-6 levels, suggesting effective modulation of the inflammatory response.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
- Melting Points : Derivatives with rigid substituents (e.g., triazoles in ) exhibit higher melting points (124–144°C) than the target compound, likely due to crystallinity differences .
Q & A
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodology :
- Detailed protocols : Report exact molar ratios, solvent volumes, and reaction times (e.g., "stirred at 80°C for 12 h under N₂") .
- Characterization data : Include NMR shifts (δ in ppm), coupling constants (J in Hz), and HRMS m/z values in supplementary materials .
- Batch records : Note lot numbers of reagents (e.g., Sigma-Aldrich) and purity levels to trace variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
